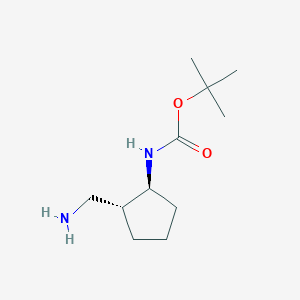tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
CAS No.:
Cat. No.: VC13517555
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
| Standard InChI Key | HGRDDBPZHZEGNY-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN |
| SMILES | CC(C)(C)OC(=O)NC1CCCC1CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1CN |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a cyclopentane ring with two stereocenters at positions 1S and 2R, conferring distinct spatial arrangements critical for its reactivity and biological interactions. The aminomethyl group () at the 2-position and the tert-butyl carbamate () at the 1-position create a bifunctional scaffold. This architecture is validated by its International Union of Pure and Applied Chemistry (IUPAC) name and SMILES notation ().
Stereochemical Implications
The (1S,2R) configuration ensures enantiomeric purity, a prerequisite for applications in asymmetric synthesis. For instance, in pharmaceutical intermediates, such stereochemistry can dictate binding affinity to biological targets. The hydrochloride salt variant () demonstrates how protonation at the amine group enhances solubility, a common strategy in drug formulation.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential protection and functionalization steps:
-
Amine Protection: The primary amine on the cyclopentane ring is protected using di-tert-butyl dicarbonate () under basic conditions to form the carbamate .
-
Aminomethyl Introduction: A reductive amination or nucleophilic substitution introduces the aminomethyl group, with stereochemical control achieved via chiral catalysts or resolving agents.
A patent describing a related tert-butyl carbamate synthesis highlights the use of ethyl 2-oxoacetate derivatives and organic solvents like dichloromethane, followed by base-mediated coupling . While optimized for a different target, this method underscores the broader applicability of carbamate chemistry.
Process Optimization
Key challenges include controlling viscosity during reactions and ensuring high enantiomeric excess. The patent CA3087004A1 notes that neutral reagent forms and solvent selection (e.g., tetrahydrofuran or ethyl acetate) mitigate viscosity issues, improving yields (>85%) and purity (>98%).
Physicochemical Properties
Predicted and Experimental Data
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| Boiling Point | 325.1 ± 11.0 °C | |
| Density | 1.02 ± 0.1 g/cm³ | |
| pKa | 12.42 ± 0.40 | |
| Molecular Weight | 214.3 g/mol | |
| Solubility (Hydrochloride) | Not publicly available |
The elevated boiling point and moderate density align with carbamates’ typical stability under thermal stress . The pKa of 12.42 indicates a weakly basic amine, consistent with its propensity for salt formation.
Applications in Pharmaceutical Research
Intermediate for Anticoagulants
Analogous compounds, such as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, are precursors to Edoxaban, a direct factor Xa inhibitor . The structural similarity suggests potential utility in anticoagulant development, though specific studies on this compound remain proprietary.
Peptide Mimetics and Prodrugs
The carbamate group’s hydrolytic stability under physiological conditions makes it suitable for prodrug designs. For example, protected amines can be selectively deprotected in vivo to enhance bioavailability.
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm stereochemistry and functional group integrity. For instance, the tert-butyl group resonates as a singlet at ~1.4 ppm in NMR.
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at 214.3 [M+H]⁺ .
Future Directions and Research Gaps
Scalability Challenges
Industrial-scale production requires addressing exothermic reactions and solvent recovery. Continuous-flow systems, as proposed in recent carbamate syntheses, could enhance throughput .
Biological Screening
Despite its utility as an intermediate, in vitro and in vivo studies are needed to explore direct pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume